molecular formula C10H12BrCl B594928 1-Bromo-4-(tert-butyl)-2-chlorobenzene CAS No. 1251032-65-1

1-Bromo-4-(tert-butyl)-2-chlorobenzene

Cat. No. B594928
M. Wt: 247.56
InChI Key: MAEUOFBYQLTZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-4-(tert-butyl)-2-chlorobenzene is a chemical compound used in various chemical reactions . It has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 . It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .


Synthesis Analysis

This compound has been used in the synthesis of 4-tert-butyl-phenylboronic acid and 1-deoxy analogs of CP-47,497 and CP-55,940 . It undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .


Molecular Structure Analysis

The molecular formula of 1-Bromo-4-(tert-butyl)-2-chlorobenzene is C10H13Br . It has a molecular weight of 213.11 .


Chemical Reactions Analysis

1-Bromo-4-(tert-butyl)-2-chlorobenzene undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .


Physical And Chemical Properties Analysis

1-Bromo-4-(tert-butyl)-2-chlorobenzene has a melting point of 13-16 °C and a boiling point of 80-81 °C . It has a density of 1.229 g/mL at 25 °C and a refractive index of 1.533 . It is insoluble in water .

Scientific Research Applications

  • Synthesis of 4-tert-butyl-phenylboronic acid

    • Field : Organic Chemistry
    • Application : 1-Bromo-4-(tert-butyl)-2-chlorobenzene is used as a starting material in the synthesis of 4-tert-butyl-phenylboronic acid .
    • Method : The specific experimental procedures would depend on the exact synthesis route chosen by the researcher. Typically, this might involve a palladium-catalyzed coupling reaction .
    • Results : The outcome is the production of 4-tert-butyl-phenylboronic acid .
  • Synthesis of 1-deoxy analogs of CP-47,497 and CP-55,940

    • Field : Medicinal Chemistry
    • Application : 1-Bromo-4-(tert-butyl)-2-chlorobenzene is used in the synthesis of 1-deoxy analogs of CP-47,497 (n = 0 to 7) and CP-55,940 (n = 0 to 7) .
    • Method : The compound undergoes lithium-bromide exchange reactions with n-butyllithium and tert-butyllithium at 0°C in various solvents .
    • Results : The result is the production of 1-deoxy analogs of CP-47,497 and CP-55,940 .

Safety And Hazards

This compound is harmful if swallowed and harmful to aquatic life with long-lasting effects . It has a flash point of 97 °C . Precautionary measures include avoiding release to the environment and washing skin thoroughly after handling .

properties

IUPAC Name

1-bromo-4-tert-butyl-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrCl/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAEUOFBYQLTZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40705360
Record name 1-Bromo-4-tert-butyl-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(tert-butyl)-2-chlorobenzene

CAS RN

1251032-65-1
Record name 1-Bromo-4-tert-butyl-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40705360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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